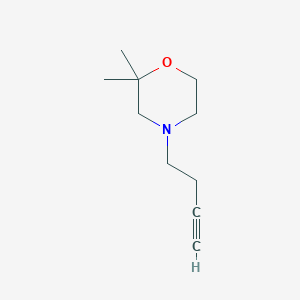

4-(But-3-yn-1-yl)-2,2-dimethylmorpholine

Description

4-(But-3-yn-1-yl)-2,2-dimethylmorpholine is a tertiary amine featuring a morpholine ring substituted with a but-3-ynyl group and two methyl groups at the 2- and 2-positions. It has been employed in synthetic chemistry, particularly in the preparation of ruthenium complexes via Sonogashira coupling reactions . However, commercial availability of this compound has been discontinued, as noted by CymitQuimica . Its structural uniqueness lies in the alkyne-functionalized side chain, which enables cross-coupling reactions, and the steric hindrance provided by the dimethyl groups, which may influence reactivity and stability.

Propriétés

IUPAC Name |

4-but-3-ynyl-2,2-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-4-5-6-11-7-8-12-10(2,3)9-11/h1H,5-9H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTQOQUKOUFXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)CCC#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341194-07-7 | |

| Record name | 4-(but-3-yn-1-yl)-2,2-dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-yn-1-yl)-2,2-dimethylmorpholine typically involves the reaction of 2,2-dimethylmorpholine with but-3-yn-1-yl tosylate in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) at elevated temperatures (around 60°C) for several days to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for 4-(But-3-yn-1-yl)-2,2-dimethylmorpholine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(But-3-yn-1-yl)-2,2-dimethylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of substituted morpholine derivatives.

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its alkyne functional group allows for participation in various coupling reactions, such as Sonogashira coupling, which is instrumental in forming carbon-carbon bonds. This property is particularly useful in synthesizing complex organic molecules.

Medicinal Chemistry

4-(But-3-yn-1-yl)-2,2-dimethylmorpholine has been explored for its potential as a pharmaceutical intermediate. Its morpholine structure is often associated with biological activity due to its ability to mimic natural compounds or modify biological targets. For instance, derivatives of morpholines have shown promise in treating neurological disorders by acting on neurotransmitter systems.

Material Science

The compound's unique properties make it suitable for developing new materials, including polymers and surfactants. Its ability to form stable complexes with metals can be exploited in catalysis and material fabrication.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of 4-(But-3-yn-1-yl)-2,2-dimethylmorpholine as an intermediate in synthesizing bioactive compounds that exhibit anti-inflammatory properties. The synthesis involved coupling this compound with various aromatic systems, leading to derivatives that showed significant activity against inflammatory markers in vitro.

Case Study 2: Drug Development

Research highlighted the compound's role in developing new drugs targeting specific receptors involved in neurodegenerative diseases. The morpholine ring's nitrogen atom can facilitate interactions with biological targets, enhancing the efficacy of designed compounds.

Mécanisme D'action

The mechanism of action of 4-(But-3-yn-1-yl)-2,2-dimethylmorpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a ligand for receptor proteins. The but-3-yn-1-yl group allows for the formation of covalent bonds with target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and modifications of the compound .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table highlights key morpholine derivatives and their properties:

*Calculated based on molecular formulas where explicit data were unavailable.

Key Structural Differences and Implications

Substituent Diversity: The alkyne group in 4-(But-3-yn-1-yl)-2,2-dimethylmorpholine facilitates Sonogashira coupling, enabling metal-complex synthesis . In contrast, the dichloropyrimidine substituent in CAS 10397-13-4 enhances electrophilicity, making it suitable for nucleophilic substitution in drug discovery .

Steric and Electronic Effects :

- Dimethyl groups at the 2,2-positions in the target compound increase steric hindrance, possibly reducing unwanted side reactions. Similarly, the cis-2,6-dimethyl configuration in the fungicidal compound () may optimize spatial arrangement for target binding .

- The benzothiazole-thioether moiety in CAS 102-78-3 introduces sulfur-based reactivity and aromatic stability, relevant in materials science .

Biological Activity: The p-tert-butylphenyl group in the fungicidal morpholine derivative () likely enhances lipophilicity, improving membrane penetration in agricultural applications . The quinoline-pyrrolidine hybrid () combines planar aromaticity with a flexible amine, broadening its utility in drug discovery .

Activité Biologique

4-(But-3-yn-1-yl)-2,2-dimethylmorpholine, a morpholine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may influence its interaction with various biological targets, particularly in the context of antiviral and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of 4-(But-3-yn-1-yl)-2,2-dimethylmorpholine can be represented as follows:

This compound features a morpholine ring substituted with a butynyl group, which is significant for its biological interactions.

Research indicates that compounds similar to 4-(But-3-yn-1-yl)-2,2-dimethylmorpholine may act as inhibitors of specific protein targets involved in disease pathways. For instance, studies have shown that morpholine derivatives can inhibit bromodomain-containing proteins (BRDs), which are implicated in various cancers and inflammatory diseases. These proteins play crucial roles in regulating gene expression through their interaction with acetylated lysines on histones and non-histone proteins .

Table 1: Comparison of Biological Activities

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 4-(But-3-yn-1-yl)-2,2-dimethylmorpholine | BRD4 | Inhibitor | |

| 7-Azaindole analogue | AAK1 | Antiviral | |

| Isothiazolo[4,3-b]pyridine | GAK | Broad-spectrum antiviral |

Antiviral Activity

In a study examining the antiviral properties of morpholine derivatives, 4-(But-3-yn-1-yl)-2,2-dimethylmorpholine was evaluated for its efficacy against Dengue virus (DENV). The compound demonstrated significant antiviral activity in human primary monocyte-derived dendritic cells (MDDCs), suggesting its potential as a therapeutic agent against viral infections. The mechanism involved inhibition of AAK1 and GAK kinases, critical for viral replication .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications to the morpholine ring and the butynyl substituent could enhance biological activity. For example, variations in the alkyl chain length or branching at specific positions influenced the potency against BRD4 and other targets .

Toxicity and Safety Profile

Preliminary toxicity assessments indicated that while 4-(But-3-yn-1-yl)-2,2-dimethylmorpholine exhibited promising antiviral effects, it also necessitated further evaluation to ensure safety in clinical applications. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are ongoing to determine the pharmacokinetic profile of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.